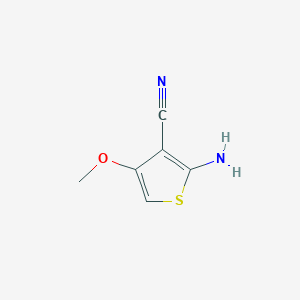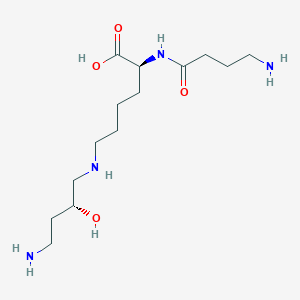![molecular formula C12H14O3S B027288 2-[(Acetylthio)methyl]-3-phenylpropionic Acid CAS No. 91702-98-6](/img/structure/B27288.png)
2-[(Acetylthio)methyl]-3-phenylpropionic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Acetylthio)methyl]-3-phenylpropionic acid (ATMP) is an organic compound belonging to the class of carboxylic acids. It is a derivative of phenylpropionic acid, containing an acetylthio group as a substituent. ATMP has been studied for its potential applications in various fields, including medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
Arylpropionic Acid-Derived NSAIDs and Anticancer Activity
Research has demonstrated that 2-arylpropionic acid-derived nonsteroidal anti-inflammatory drugs (NSAIDs), a category that includes compounds structurally related to 2-[(Acetylthio)methyl]-3-phenylpropionic Acid, exhibit not only anti-inflammatory properties but also antiproliferative activities against different types of cancer cells. The anticancer potential of these compounds, along with their synthesis and the exploration of non-COX targets mediating their anticancer activities, has been a significant focus. This highlights the promise of these derivatives as lead compounds in developing potent and safe anticancer agents (Gouda et al., 2019).
Biodegradation of Aromatic Compounds
Escherichia coli's ability to use aromatic compounds as sole carbon and energy sources has been comprehensively reviewed, offering insights into the degradation of aromatic acids like phenylpropionic acid. This research underscores the potential of E. coli as a model system to explore the biochemical, genetic, evolutionary, and ecological aspects of aromatic compound catabolism. It also discusses strategies for metabolically engineering E. coli for biodegradation and biotransformation applications, relevant for environmental and therapeutic contexts (Díaz et al., 2001).
Pharmacological Review of Cinnamic Acid Derivatives
Cinnamic acid derivatives, including compounds related to this compound, have been reviewed for their anticancer potential, which has remained underutilized despite their rich medicinal tradition. The synthesis, biological evaluation, and therapeutic applications of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research have been extensively documented, indicating a future filled with novel therapeutic agents based on these frameworks (De et al., 2011).
Therapeutic Potential of Ursolic Acid
Ursolic acid, a pentacyclic triterpenoid, has shown various biological activities, including anti-tumoral, anti-diabetic, cardioprotective, and hepatoprotective properties. Its effects on neurodegenerative and psychiatric diseases, such as Alzheimer's and Parkinson's diseases, depression, and traumatic brain injury, suggest a significant therapeutic potential for managing these disorders. The protective effects of ursolic acid are primarily associated with its ability to prevent oxidative damage and inflammation, crucial mechanisms in multiple brain disorders (Ramos-Hryb et al., 2017).
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
2-(acetylsulfanylmethyl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAAXVOKLXDSPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91702-98-6 |
Source


|
| Record name | 2-[(Acetylthio)methyl]-3-phenylpropionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)











